molecular formula C19H17N5 B2860307 N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393786-03-3

N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2860307
CAS RN: 393786-03-3
M. Wt: 315.38
InChI Key: KZBCGTHOUXUEMZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a pyrazolopyrimidine derivative that exhibits potent inhibitory activity against a wide range of kinases, particularly those involved in cancer progression.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The pyrazolopyrimidine core of N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a versatile starting point for the synthesis of a wide range of heterocyclic compounds. These structures are commonly found in pharmaceuticals, fungicides, and herbicides . The ability to introduce various substituents allows for the creation of molecules with tailored properties for specific applications.

Pharmacological Research

Derivatives of pyrazolopyrimidine exhibit a variety of biological activities. They have been explored for their anti-inflammatory, antiproliferative, and antifungal properties . The structural similarity to purine analogs makes them particularly interesting for drug development, as they can interact with biological targets that are typically receptive to purines.

Antimicrobial Activity

Compounds with a thiophene nucleus, which can be synthesized from pyrazolopyrimidine derivatives, have shown promising pharmacological characteristics, including antimicrobial activity . This makes them valuable in the search for new antibiotics and treatments for microbial infections.

Nucleophilic Substitution Reactions

The compound can undergo nucleophilic substitution reactions, which are fundamental in organic synthesis. These reactions can lead to the formation of functionally diverse molecules, expanding the range of potential pharmacological agents .

Structural Analysis and Characterization

The detailed structural analysis of pyrazolopyrimidine derivatives, including NMR and IR spectroscopy, provides valuable information about the molecular configuration . This is crucial for understanding the relationship between structure and activity, which is a key aspect of medicinal chemistry.

Development of Antibacterial and Anticancer Agents

Functionally substituted pyrazolopyrimidines, such as N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have shown good antibacterial and anticancer activity. This opens up avenues for the development of new therapeutic agents in the treatment of cancer and bacterial infections .

Mechanism of Action

Target of Action

N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to have a wide range of biological activities, including anticancer and antiviral properties. They have been reported to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with its target, CDK2, by binding to the enzyme and inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The compound’s interaction with CDK2 is likely to involve the formation of hydrogen bonds and hydrophobic interactions, although the exact details of the binding mode would require further investigation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . CDK2, the target of this compound, plays a key role in this transition. By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, which can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s ability to inhibit interleukin 6 secretion in beas-2b cells was found to be better than that of a compound developed by amgen , suggesting that it may have favorable pharmacokinetic properties

Result of Action

The inhibition of CDK2 by N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine leads to cell cycle arrest . This can result in apoptosis, or programmed cell death, particularly in cancer cells . Some of the compounds in this class have shown superior cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-13-8-9-15(10-14(13)2)23-18-17-11-22-24(19(17)21-12-20-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBCGTHOUXUEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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